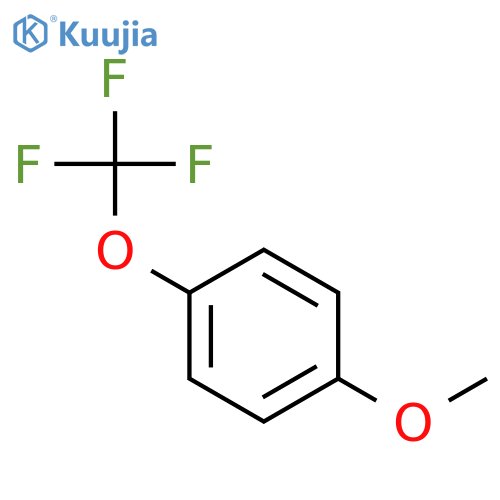Cas no 710-18-9 (4-(Trifluoromethoxy)anisole)

4-(Trifluoromethoxy)anisole structure
商品名:4-(Trifluoromethoxy)anisole
4-(Trifluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
-
- 1-Methoxy-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)anisole
- p-(Trifluoromethoxy)anisole
- 1-methoxy-4-trifluoromethoxybenzene
- 2-methoxy-5-trifluoromethoxybenzene
- 4-(Trifluoromethoxy)A
- 4-METHOXY(TRIFLUOROMETHOXY)BENZENE
- 4-trifluoromethoxyanisole
- Hydroquinonemethyltrifluoromethylether
- para-methoxytrifluoromethoxybenzene
- p-trifluoromethoxyanisole
- S37
- Benzene, 1-methoxy-4-(trifluoromethoxy)-
- HYDROQUINONE METHYL TRIFLUOROMETHYL ETHER
- trifluoro(4-methoxyphenoxy)methane
- PubChem3570
- 4-(trifluoromethoxy)-anisole
- KSC494C8L
- NOAFZIOGGDPYKK-UHFFFAOYSA-
- NOAFZIOGGDPYKK-UHFFFAOYSA-N
- 4-(Trifluoromethoxy)anisole,
- SCHEMBL514500
- F21452
- AM61650
- T1779
- NS00123819
- A9330
- CS-0081133
- XUXZDVZINBFGOV-UHFFFAOYSA-N
- SY017771
- 4-(Trifluoromethoxy)anisole, 98%
- FT-0616871
- PS-11525
- J-513897
- 710-18-9
- AKOS005257820
- InChI=1/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
- MFCD00216942
- DTXSID60369307
- DB-024223
-
- MDL: MFCD00216942
- インチ: 1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
- InChIKey: NOAFZIOGGDPYKK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])(F)F
- BRN: 2556809
計算された属性
- せいみつぶんしりょう: 192.04000
- どういたいしつりょう: 192.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 1.266 g/mL at 25 °C(lit.)
- ふってん: 164 °C(lit.)
- フラッシュポイント: 華氏温度:136.4°f
摂氏度:58°c - 屈折率: n20/D 1.432(lit.)
- PSA: 18.46000
- LogP: 2.59380
- ようかいせい: まだ確定していません。
4-(Trifluoromethoxy)anisole セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN1993
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S37/39-S26-S36-S23
-
危険物標識:

- 包装カテゴリ:III
- セキュリティ用語:3
- リスク用語:R36/37/38
- 危険レベル:3
- 包装等級:III
- 危険レベル:3
- 包装グループ:III
4-(Trifluoromethoxy)anisole 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(Trifluoromethoxy)anisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 007532-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 25g |
$85.00 | 2024-07-19 | |
| abcr | AB112784-25 g |
4-(Trifluoromethoxy)anisole, 98%; . |
710-18-9 | 98% | 25g |
€68.50 | 2022-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19746-25g |
4-(Trifluoromethoxy)anisole, 98+% |
710-18-9 | 98+% | 25g |
¥1779.00 | 2023-02-26 | |
| TRC | T899465-5g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 5g |
$ 65.00 | 2022-06-02 | ||
| TRC | T899465-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 25g |
$ 160.00 | 2022-06-02 | ||
| BAI LING WEI Technology Co., Ltd. | 103364-5G |
4-(Trifluoromethoxy)anisole, 98% |
710-18-9 | 98% | 5G |
¥ 115 | 2022-04-26 | |
| Alichem | A015000621-1g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15630-5g |
1-Methoxy-4-(trifluoromethoxy)benzene |
710-18-9 | 98% | 5g |
¥31.0 | 2023-09-06 | |
| Apollo Scientific | PC7434C-5g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 5g |
£8.00 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828867-25g |
4-(Trifluoromethoxy)anisole |
710-18-9 | 98% | 25g |
¥100.10 | 2022-08-31 |
4-(Trifluoromethoxy)anisole 関連文献
-
Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789
-
Qiongzhen Lin,Yongan Liu,Zhiwei Xiao,Liping Zheng,Xiumiao Zhou,Yong Guo,Qing-Yun Chen,Changge Zheng,Chao Liu Org. Chem. Front. 2019 6 447
-
Qijun Pan,Yongan Liu,Wan Pang,Jingjing Wu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Biomol. Chem. 2021 19 8999
-
Qianyi Liu,Beiqi Sun,Zheng Liu,Yi Kao,Bo-Wei Dong,Shang-Da Jiang,Feng Li,Guoquan Liu,Yang Yang,Fanyang Mo Chem. Sci. 2018 9 8731
-
Zhanhu Ma,Yongan Liu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Chem. Front. 2022 9 1115
710-18-9 (4-(Trifluoromethoxy)anisole) 関連製品
- 142738-94-1(1-methoxy-3-(trifluoromethoxy)benzene)
- 827-99-6(3-(Trifluoromethoxy)phenol)
- 4907-84-0(Prothixene hydrochloride)
- 828-27-3(4-(Trifluoromethoxy)phenol)
- 458-92-4((Difluoromethoxy)benzene)
- 456-55-3((Trifluoromethoxy)benzene)
- 87789-47-7(4-(Difluoromethoxy)phenol)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
